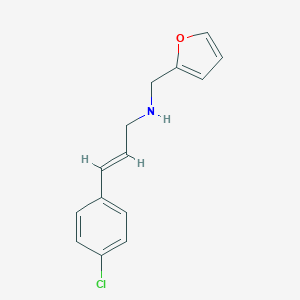![molecular formula C19H19ClN2O3S B496533 4-[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B496533.png)
4-[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan and benzenesulfonamide intermediates. The key steps include:
Synthesis of 5-(3-Chlorophenyl)furan-2-carbaldehyde: This can be achieved through the Vilsmeier-Haack reaction, where 3-chlorobenzaldehyde reacts with furan in the presence of a formylating agent.
Formation of the Aminoethyl Intermediate: The furan aldehyde is then reacted with an amine, such as ethylenediamine, to form the corresponding Schiff base, which is subsequently reduced to yield the aminoethyl intermediate.
Coupling with Benzenesulfonamide: The final step involves the coupling of the aminoethyl intermediate with benzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
4-[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and furan-containing compounds.
Sulfonamide Derivatives: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Furan-Containing Compounds: These compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring with a sulfonamide group, providing a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C19H19ClN2O3S |
|---|---|
Molecular Weight |
390.9g/mol |
IUPAC Name |
4-[2-[[5-(3-chlorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H19ClN2O3S/c20-16-3-1-2-15(12-16)19-9-6-17(25-19)13-22-11-10-14-4-7-18(8-5-14)26(21,23)24/h1-9,12,22H,10-11,13H2,(H2,21,23,24) |
InChI Key |
XMININVRZMKODT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(4-bromobenzyl)amino]-1H-tetraazol-1-yl}ethanol](/img/structure/B496450.png)
![Methyl 5-[(2-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496456.png)
![1-{4-[5-({[3-(morpholin-4-yl)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B496458.png)
![3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B496459.png)
![{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE](/img/structure/B496460.png)
![N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine](/img/structure/B496464.png)
![N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B496465.png)
![4-(2-{[(5-Phenylfuran-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B496466.png)

![1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B496469.png)
![N-(4-methoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496470.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496471.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B496472.png)
![N-(2-ethoxy-3-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B496473.png)
